molecular formula C18H23N3O2S2 B4854098 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide

Cat. No. B4854098
M. Wt: 377.5 g/mol
InChI Key: ULZOFHMDGMDSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTB is a member of the thiadiazole family of compounds, which have been studied for their diverse biological activities.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been shown to improve cognitive function and reduce oxidative stress.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide involves its interaction with various molecular targets in cells. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide also interacts with ion channels and receptors, which can modulate cellular activity. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been shown to induce oxidative stress in cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been shown to have diverse biochemical and physiological effects in cells and organisms. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide can also alter the activity of enzymes involved in cellular metabolism and signaling pathways. In organisms, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has several advantages for use in lab experiments. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide is relatively easy to synthesize and purify, making it readily available for research. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has also been shown to have low toxicity in cells and organisms, making it a safe compound to use in experiments. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has some limitations for use in lab experiments. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide has poor solubility in water, which can limit its use in certain assays. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide also has a short half-life in cells, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide. One direction is to further investigate the mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide and its interaction with molecular targets in cells. Another direction is to explore the potential therapeutic applications of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further optimization of the synthesis method for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide could lead to improved yields and purity of the compound.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-23-11-12-24-15-10-6-5-9-14(15)16(22)19-18-21-20-17(25-18)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZOFHMDGMDSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 4
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 5
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide
Reactant of Route 6
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.